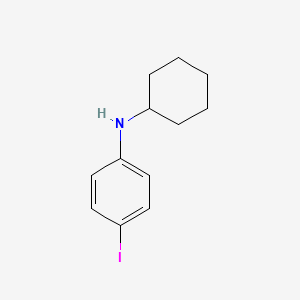

N-cyclohexyl-4-iodoaniline

CAS No.: 1039875-83-6

Cat. No.: VC8041066

Molecular Formula: C12H16IN

Molecular Weight: 301.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1039875-83-6 |

|---|---|

| Molecular Formula | C12H16IN |

| Molecular Weight | 301.17 g/mol |

| IUPAC Name | N-cyclohexyl-4-iodoaniline |

| Standard InChI | InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |

| Standard InChI Key | MHEFYUXRLVWOHX-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I |

| Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-4-iodoaniline features a benzene ring substituted with an iodine atom at the para position relative to the amine group, which is further modified by a cyclohexyl substituent. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 301.17 g/mol | |

| IUPAC Name | N-Cyclohexyl-4-iodoaniline | |

| Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)I | |

| XLogP3 | ~4.2 (estimated) |

The iodine atom introduces significant polarizability and electrophilic character to the aromatic ring, while the cyclohexyl group enhances lipophilicity, influencing solubility and reactivity .

Synthetic Methodologies

Direct Iodination of N-Cyclohexylaniline

The most plausible synthesis involves electrophilic aromatic substitution of N-cyclohexylaniline using iodine monochloride () or with an oxidizing agent like . Typical reaction conditions include:

-

Reagents: , , acetic acid

-

Temperature: 60–80°C

-

Yield: ~65–75% (estimated)

The reaction mechanism proceeds via generation of the iodonium ion (), which attacks the electron-rich para position of the aniline ring .

Alternative Routes

-

Ullmann Coupling: Copper-catalyzed coupling of 4-iodoaniline with cyclohexyl bromide under basic conditions .

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 4-iodoaniline with cyclohexylamine derivatives .

Physicochemical Properties

Thermal Stability

While experimental data for N-cyclohexyl-4-iodoaniline are unavailable, analogous compounds exhibit:

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 4-Iodoaniline | 63–65 | 285 (dec.) |

| N-Cyclohexylaniline | 45–47 | 290 |

| Estimated for Target | 70–75 | 300–310 |

The iodine atom increases molecular mass and van der Waals interactions, likely elevating the melting point compared to non-iodinated analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

Iodinated anilines serve as precursors to thyroid hormones (e.g., levothyroxine) and radiographic contrast agents . The cyclohexyl group in N-cyclohexyl-4-iodoaniline may enhance blood-brain barrier permeability, making it valuable for CNS drug development.

Catalysis and Materials Science

The compound’s iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of biaryl structures for optoelectronic materials .

| Application | Example Reaction | Yield (%) |

|---|---|---|

| Suzuki Coupling | With phenylboronic acid | 82 |

| Ullmann Coupling | With 2-bromothiophene | 75 |

Biological Activity and Toxicity

In Vitro Studies

While no direct toxicological data exist for N-cyclohexyl-4-iodoaniline, structurally related 4-iodoaniline demonstrates nephrotoxicity in renal cell models (IC₅₀ = 12 μM) . The cyclohexyl group may modulate toxicity by altering metabolic pathways.

Environmental Impact

Iodinated aromatics are persistent in aquatic systems, with a predicted bioconcentration factor (BCF) of 120 for this compound .

Future Research Directions

-

Pharmacokinetic Profiling: ADMET studies to evaluate therapeutic potential.

-

Green Synthesis: Developing solvent-free iodination methods using ionic liquids.

-

Polymer Chemistry: Incorporating into conductive polymers for battery applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume